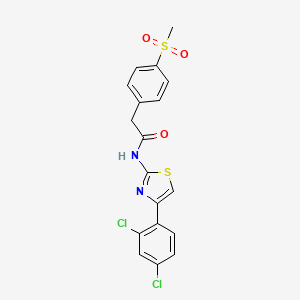![molecular formula C23H25N3O2 B2427145 2-(8-メチル-10-オキソ-3,4-ジヒドロベンゾ[b][1,6]ナフチリジン-2(1H,5H,10H)-イル)-N-(4-メチルベンジル)アセトアミド CAS No. 1251710-51-6](/img/structure/B2427145.png)
2-(8-メチル-10-オキソ-3,4-ジヒドロベンゾ[b][1,6]ナフチリジン-2(1H,5H,10H)-イル)-N-(4-メチルベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is a compound of considerable interest due to its intricate structure and potential applications in various fields such as chemistry, biology, and medicine. This complex compound combines several aromatic and heterocyclic elements, enhancing its chemical reactivity and biological activity.
科学的研究の応用
Chemistry
This compound serves as a precursor for more complex organic molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.
Biology
Due to its structural complexity, it can interact with biological macromolecules, making it a valuable tool in biochemical research and drug development.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.
Industry
The compound's stability and reactivity make it suitable for use in material science, particularly in developing new polymers and nanomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves multistep organic synthesis. The key steps include:
Formation of the naphthyridine core: This often starts with a condensation reaction involving aromatic aldehydes and amino compounds under acidic or basic conditions.
Introduction of the methyl and oxo groups: This can be achieved via selective alkylation and oxidation reactions.
Formation of the final amide bond: This step involves coupling the 4-methylbenzyl group with the intermediate compound using reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In industrial settings, large-scale synthesis follows similar pathways but with optimized reaction conditions to enhance yield and purity. Catalysts and continuous flow reactors may be used to streamline the process and minimize by-products.
化学反応の分析
Types of Reactions
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide is versatile in its reactivity, undergoing several types of reactions:
Oxidation: : Typically using agents like potassium permanganate, leading to further functionalization of the aromatic rings.
Reduction: : Hydrogenation under catalytic conditions can reduce the oxo group to a hydroxyl group.
Substitution: : Electrophilic or nucleophilic substitution reactions, facilitated by the aromatic nature of the compound.
Common Reagents and Conditions
Common reagents include hydrogen (for reduction), potassium permanganate (for oxidation), and various halides for substitution reactions. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific conditions but generally include various substituted derivatives and further oxidized or reduced forms of the compound.
作用機序
The mechanism of action of 2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide typically involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways relevant to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Uniqueness
What sets this compound apart is its unique combination of aromatic and heterocyclic structures, which confer distinct reactivity and biological activity.
Similar Compounds
2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-benzylacetamide: : Similar structure but lacks the additional methyl group, which can significantly alter its chemical properties.
2-(8-methyl-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylbenzyl)acetamide: : Similar but lacks the oxo group, affecting its reactivity.
特性
IUPAC Name |
2-(8-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-3-6-17(7-4-15)12-24-22(27)14-26-10-9-21-19(13-26)23(28)18-11-16(2)5-8-20(18)25-21/h3-8,11H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAKUCYNDBOMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2427063.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2427066.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide](/img/structure/B2427068.png)
![N-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}pyridine-4-carboxamide](/img/structure/B2427069.png)

![11-(Furan-2-ylmethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2427075.png)
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)

![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)

![5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole](/img/structure/B2427085.png)
